1-Octen-3-yne

描述

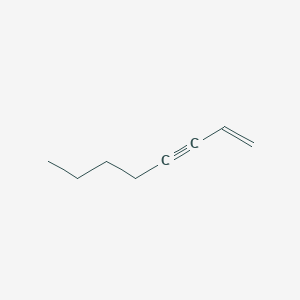

1-Octen-3-yne (CAS 17679-92-4) is an alkyne-alkene hybrid compound with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol . Its IUPAC name is 1-octene-3-yne, and it features a triple bond between C3 and C4 and a double bond between C1 and C2. Key physical properties include a boiling point of 133.85°C, a density of 0.7749 g/cm³, and a calculated LogP (octanol-water partition coefficient) of 2.366, indicating moderate hydrophobicity .

Thermodynamic data from NIST and Cheméo reveal temperature-dependent vapor pressure (Pvap) values, such as 11.48 kPa at 347.58 K and 202.65 kPa at 431.31 K, which are critical for understanding its volatility in industrial or environmental contexts . Its 3D molecular structure, accessible via InChIKey UEKPKVCWUZMBML-UHFFFAOYSA-N, further aids in computational modeling of reactivity .

准备方法

1-Octen-3-yne can be synthesized through several methods. One common synthetic route involves the palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides. This method requires specific reaction conditions, including the use of a nitrogen atmosphere and a reflux condenser . Another method involves the reaction of 1-hexyne with catecholborane, followed by further processing to obtain the desired product .

Industrial production methods for this compound are less commonly documented, but they typically involve similar synthetic routes with optimized conditions for large-scale production.

化学反应分析

1-Octen-3-yne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into alkenes or alkanes.

Substitution: It can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Scientific Research Applications

1-Octen-3-yne's applications span several scientific fields:

Organic Chemistry

- Building Block: It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives with varied functional groups.

Biological Research

- Signaling Molecule: Research indicates that compounds similar to this compound can act as signaling molecules in biological systems. For instance, studies show that its analog, 1-octen-3-ol, disrupts dopamine homeostasis and may be linked to environmental factors in diseases like Parkinson's . This highlights the potential of this compound in neurobiological studies.

Industrial Applications

- Chemical Production: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes. Its reactivity makes it suitable for creating polymers and other materials through processes like click chemistry .

Case Studies

Case Study 1: Neurobiological Impact

A study on 1-octen-3-ol (a related compound) demonstrated its neurotoxic effects through disruption of dopamine levels in Drosophila melanogaster. The research provided insights into how environmental agents can influence neurological health, indicating that similar compounds like this compound may have significant biological implications .

Case Study 2: Polymer Chemistry

The application of activated alkynes in polymer chemistry has expanded due to their efficiency in bioconjugation reactions. The nucleophilic conjugate addition reactions involving alkynes have been pivotal in developing new materials with specific properties, showcasing the versatility of compounds like this compound in advanced material science .

作用机制

The mechanism by which 1-Octen-3-yne exerts its effects involves its ability to participate in various chemical reactions. Its unique structure allows it to interact with different molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing cellular processes and defense mechanisms .

相似化合物的比较

Structural Analogues and Physical Properties

1-Octen-3-yne belongs to a family of enyne hydrocarbons with varying chain lengths and triple/double bond positions. Below is a comparative analysis of its structural analogues:

Key Observations :

- Chain Length : Increasing chain length (e.g., 1-Hepten-3-yne to 1-Undecen-3-yne) correlates with higher molecular weights but lacks reported boiling points or densities, limiting direct comparisons.

- Position of Unsaturation : The antimicrobial activity of this compound is absent in analogues like 1-Octen-4-yne (CAS 24612-83-7), suggesting that the triple bond position (C3 vs. C4) critically influences bioactivity .

Chemical Reactivity and Thermodynamics

- Vapor Pressure : this compound exhibits significant volatility, with Pvap rising from 11.48 kPa at 347.58 K to 202.65 kPa at 431.31 K . Similar data for analogues are unavailable, but compounds like 1-Octen-4-yne likely share comparable volatility due to identical molecular weights.

- Reactivity: The conjugated enyne system in this compound may enhance susceptibility to electrophilic addition reactions compared to isolated triple bonds in longer-chain derivatives (e.g., 1-Nonen-3-yne).

生物活性

1-Octen-3-yne, a compound with the molecular formula C₈H₁₂, is a member of the alkyne family and has garnered attention in various fields of research due to its biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological effects and mechanisms of action associated with this compound.

This compound is characterized by its unique structure, which includes a terminal alkyne functional group. It is often studied in relation to its derivatives and related compounds, such as 1-octen-3-ol, which have shown significant biological relevance.

Neurotoxicity

Recent studies have highlighted the neurotoxic effects of 1-octen-3-ol, a compound closely related to this compound. Research indicates that exposure to 1-octen-3-ol can lead to degeneration of dopamine neurons in Drosophila melanogaster models. Specifically, it disrupts dopamine homeostasis by inhibiting dopamine uptake in human cell lines expressing the dopamine transporter (DAT) and vesicular monoamine transporter (VMAT2) .

Key Findings:

- Dopamine Neuron Degeneration: Exposure to 0.5 ppm of 1-octen-3-ol resulted in a significant decrease in dopaminergic neuron populations after 24 hours.

- Dopamine Uptake Inhibition: In HEK cells expressing DAT, exposure to 10 ppm of 1-octen-3-ol reduced dopamine uptake by approximately 95% .

Oxidative Stress

The compound has been linked to increased oxidative stress markers. In Drosophila exposed to 1-octen-3-ol, elevated levels of reactive oxygen species were observed, suggesting that it may enhance oxidative damage through mechanisms involving dopamine autooxidation .

Study on Drosophila Melanogaster

In a controlled study, Drosophila were exposed to varying concentrations of this compound and its derivatives. The results showed:

- Mortality Rates: Heterozygous mutant strains exhibited significantly higher mortality rates when exposed to low concentrations compared to wild-type strains.

- Locomotor Deficits: Movement deficits were noted in flies exposed to vaporized forms of the compound, correlating with neuronal loss and altered dopamine levels .

| Concentration (ppm) | Mortality Rate (%) | Dopamine Level Change (%) |

|---|---|---|

| 0.5 | Wild-type: 0 | -28% |

| Mutant: ~50 | -28% | |

| 10 | Wild-type: ~95 | -95% (uptake) |

The biological activity of this compound appears to be mediated through several mechanisms:

- Disruption of Dopamine Transport: The inhibition of DAT and VMAT2 leads to decreased dopamine levels and increased levels of its metabolites, such as DOPAC.

- Induction of Oxidative Stress: Increased production of reactive oxygen species contributes to neuronal damage and cell death.

属性

IUPAC Name |

oct-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,4,6,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKPKVCWUZMBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170191 | |

| Record name | 1-Octen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17679-92-4 | |

| Record name | 1-Octen-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。